molecular formula C22H36N2O2 B8393371 N,N'-diheptylphthalamide

N,N'-diheptylphthalamide

Cat. No.: B8393371
M. Wt: 360.5 g/mol
InChI Key: SQZOYKDKOINAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-diheptylphthalamide is a phthalimide derivative offered as a high-purity compound for research and development purposes. Phthalimides are a significant class of compounds in organic synthesis, often utilized as precursors in the synthesis of primary amines and other nitrogen-containing molecules . This compound is intended for use in laboratory research only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment. Specifications Note: Specific data for this compound, including melting point, boiling point, solubility, and spectral information, was not available at the time of publication. Please contact us for detailed specifications and certificate of analysis.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-N,2-N-diheptylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C22H36N2O2/c1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(26)24-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

SQZOYKDKOINAGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=CC=C1C(=O)NCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N,N'-diheptylphthalamide and related compounds, inferred from substituent effects and analogous

Compound Substituents Molecular Weight Key Properties Applications References
This compound Two heptyl (C₇H₁₅) groups ~332.48* Predicted: High lipophilicity, low water solubility, moderate thermal stability. Potential surfactant or polymer additive. -
N,N'-Dimethylphthalamide Two methyl (CH₃) groups 192.218 High polarity, water-miscible (due to short chains), melting point ~150–160°C. Pharmaceutical intermediates, solvents.
N,N'-Bis(3-nitrophenyl)terephthalamide Aromatic nitro groups 406.358 Rigid structure, high melting point (>250°C), strong UV absorption. Optical materials, sensors.
Naphthalene diimide derivatives (e.g., 3b , 4 ) Variable amino/alkyl chains 500–800 Tunable fluorescence (quantum yield: 0.2–0.6), DNA/RNA binding capability. Biomedical probes, optoelectronics.
2-(Heptyloxy)-N,N'-dihenicosylterephthalamide Heptyloxy + C21 chains 867.463 Extreme hydrophobicity, likely liquid crystalline behavior. Specialty lubricants or coatings.

*Calculated based on molecular formula C₂₁H₃₄N₂O₂.

Key Observations:

Alkyl Chain Impact: Longer alkyl chains (e.g., heptyl vs. methyl) reduce polarity and water solubility while enhancing lipophilicity. This makes this compound more suitable for non-polar applications compared to N,N'-dimethylphthalamide . Bulkier substituents (e.g., dihenicosyl in ) further amplify these effects, enabling applications in high-temperature or hydrophobic environments .

Aromatic vs. Aliphatic Substituents :

  • Aromatic substituents (e.g., nitro groups in ) increase rigidity and thermal stability, favoring use in high-performance materials. In contrast, aliphatic chains improve flexibility and processability .

Functional Group Diversity: Naphthalene diimides () exhibit fluorescence and chiral properties due to extended π-conjugation and amino side chains. Such features are absent in simpler phthalamides but highlight design strategies for functional analogs .

Q & A

Q. What are the recommended synthetic routes for N,N'-diheptylphthalamide, and how do reaction conditions influence yield?

this compound can be synthesized via condensation reactions between phthalic anhydride (or chloride) and heptylamine. A base such as triethylamine is typically used to neutralize byproducts (e.g., HCl) and improve reaction efficiency . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict safety protocols due to toxicity .
  • Temperature : Elevated temperatures (80–100°C) may accelerate reaction rates but risk side reactions.
  • Molar ratios : Excess heptylamine (1.2–1.5 equivalents) ensures complete conversion of the phthalic derivative. Document reaction parameters systematically using electronic lab notebooks (ELNs) for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirm the presence of heptyl chains (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phthalamide carbonyl signals (δ ~165–170 ppm) .
  • HPLC/MS : Assess purity (>99%) and detect trace impurities (e.g., unreacted amine or anhydride).
  • Melting point analysis : Compare observed values with literature data to verify consistency. Cross-reference spectral data with authoritative databases like PubChem or NIST .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to hazard mitigation strategies for amide derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Waste disposal : Segregate chemical waste and collaborate with certified agencies for compliant disposal . Regularly review SDS guidelines for analogous compounds (e.g., N,N-diethylacetamide) to preempt risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from variations in experimental conditions:

  • Solvent polarity : Test solubility in a standardized solvent series (e.g., hexane, ethanol, DMSO) and document temperature/pH .
  • Purity thresholds : Impurities like residual amines can alter solubility; validate purity via HPLC before testing .
  • Environmental factors : Humidity or light exposure may degrade the compound; use controlled storage (desiccators, inert atmospheres). Publish raw datasets in repositories like Chemotion to enable cross-validation .

Q. What mechanistic insights guide the optimization of this compound synthesis for high-throughput applications?

Focus on reaction kinetics and catalyst screening:

  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor carbonyl conversion rates .
  • Catalyst exploration : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to reduce reaction time .
  • Scale-up challenges : Address heat dissipation and mixing efficiency using computational fluid dynamics (CFD) modeling. Align optimization strategies with green chemistry principles to minimize solvent waste .

Q. What methodologies are recommended for assessing the biological activity of this compound in preclinical models?

Follow NIH guidelines for ethical and replicable studies:

  • In vitro assays : Use cell lines (e.g., HEK293) to evaluate cytotoxicity (MTT assay) or receptor binding (fluorescence tagging) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values with rigorous statistical validation (e.g., ANOVA, p < 0.05) .
  • Negative controls : Include solvent-only and known inhibitor groups to isolate compound-specific effects. Note that FDA approval is absent for this compound; restrict testing to non-human models .

Data Management and Reproducibility

Q. How should researchers document and share experimental data for this compound studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata standardization : Annotate datasets with CAS numbers, reaction conditions, and instrument parameters .
  • Repository use : Upload spectra and raw data to Chemotion or RADAR4Chem for peer access .
  • ELN integration : Track procedural deviations and replicate workflows using platforms like Chemotion ELN .

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